molecular formula C10H7F3N2O B3030055 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine CAS No. 859721-53-2

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine

Cat. No.: B3030055
CAS No.: 859721-53-2
M. Wt: 228.17
InChI Key: GIYREBFILVYDQV-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine is a useful research compound. Its molecular formula is C10H7F3N2O and its molecular weight is 228.17. The purity is usually 95%.
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Scientific Research Applications

Synthesis of Novel Compounds

A study by Özil et al. (2010) demonstrated the synthesis of novel compounds, including 4-amino or 4-aryl-substituted 2,4-dihydro-5-[(4-trifluoromethyl)phenyl]-3H-1,2,4-triazol-3-ones, which were synthesized using a microwave-assisted method. These compounds were potentiometrically analyzed in various nonaqueous solvents, showcasing the potential of 4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine derivatives in synthetic chemistry (Özil, Islamoglu, Menteşe, & Kahveci, 2010).

Application in Organic Synthesis

Kumar et al. (2012) reported an efficient synthesis of 2-phenyl-4,5-substituted oxazoles, involving the intramolecular copper-catalyzed cyclization of highly functionalized enamides. This method led to the introduction of diverse functional groups to the oxazole ring, indicating the role of compounds like this compound in facilitating complex organic synthesis (Kumar, Saraiah, Misra, & Ila, 2012).

Electroluminescent Device Applications

In a study by Tagare et al. (2018), star-shaped fluorescent phenanthroimidazole fluorophores, including compounds with a structure similar to this compound, were synthesized for use in organic light-emitting devices (OLEDs). These compounds showed promise for high-efficiency, bluish-green emissions in OLEDs, indicating their potential application in the development of new electronic materials (Tagare, Ulla, Satyanarayan, & Vaidyanathan, 2018).

Medicinal Chemistry and Drug Development

Sugiishi, Motegi, and Amii (2023) developed a synthesis method for 2-fluoroalkylated oxazoles via transition-metal-free intramolecular cyclization. This synthesis involved the use of fluorocarboxylic acid anhydrides as fluoroalkyl sources. The study highlights the potential of this compound derivatives in medicinal chemistry and drug development (Sugiishi, Motegi, & Amii, 2023).

Safety and Hazards

The safety information for “4-(4-(Trifluoromethyl)phenyl)oxazol-2-amine” includes several precautionary statements: P261 (Avoid breathing dust/fume/gas/mist/vapours/spray), P305 (IF IN EYES), P351 (Rinse cautiously with water for several minutes), and P338 (Remove contact lenses if present and easy to do – continue rinsing) . The compound is labeled with the GHS07 pictogram and the signal word "Warning" .

Properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]-1,3-oxazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7F3N2O/c11-10(12,13)7-3-1-6(2-4-7)8-5-16-9(14)15-8/h1-5H,(H2,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIYREBFILVYDQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=COC(=N2)N)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80731229
Record name 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

859721-53-2
Record name 4-[4-(Trifluoromethyl)phenyl]-1,3-oxazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80731229
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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